MFCD18314457

Description

MFCD18314457 is a chemical compound with a pyrrolotriazine core structure, as inferred from structurally related compounds in the literature. Key properties of such compounds include moderate molecular weights (~180–220 g/mol), balanced lipophilicity (Log P ~2–3), and solubility profiles suitable for pharmacological applications .

Properties

IUPAC Name |

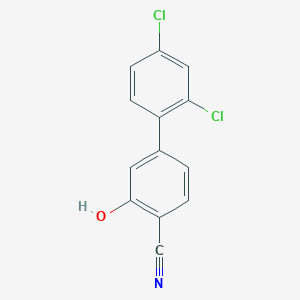

4-(2,4-dichlorophenyl)-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO/c14-10-3-4-11(12(15)6-10)8-1-2-9(7-16)13(17)5-8/h1-6,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGPFYIKVVHEMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80684903 | |

| Record name | 2',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80684903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261964-70-8 | |

| Record name | 2',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80684903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound “MFCD18314457” involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. One common synthetic route includes the use of triazolo ring compounds, which are reacted under specific conditions to form the desired product. The reaction conditions typically involve the use of methanesulfonate as a reagent, which helps in the formation of the crystal form of the compound .

Industrial Production Methods: For industrial-scale production, the preparation method is optimized to be simple and easy to implement. This involves large-scale reactions that are designed to produce the compound in high yields with good solubility and stability. The industrial process ensures that the compound can be produced efficiently and stored for extended periods without degradation .

Chemical Reactions Analysis

Types of Reactions: The compound “MFCD18314457” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving “this compound” include water radical cations for oxidation reactions and boron reagents for Suzuki–Miyaura coupling reactions . The conditions for these reactions are typically mild, avoiding the use of harsh chemicals and extreme temperatures.

Major Products Formed: The major products formed from these reactions include quaternary ammonium cations and other derivatives that are useful in various chemical processes. These products are often synthesized in high yields and with high selectivity, making them valuable for further research and application .

Scientific Research Applications

The compound “MFCD18314457” has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, the compound is investigated for its potential therapeutic properties, including its use in drug development. Industrially, it is used in the production of various materials and chemicals, contributing to advancements in technology and manufacturing .

Mechanism of Action

The mechanism by which “MFCD18314457” exerts its effects involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Research Findings

Synthetic Accessibility :

- This compound analogs are synthesized via nucleophilic substitution or catalytic coupling, with yields >90% under optimized conditions (e.g., KI/DMF at 80°C) .

- Trifluoromethyl analogs require Pd-catalyzed reactions, increasing cost and complexity compared to chlorinated derivatives .

Biological Performance :

- Chlorinated pyrrolotriazines (e.g., CAS 918538-05-3) show higher GI absorption (Log S = -2.99) than brominated analogs (Log S = -2.47), impacting oral bioavailability .

- CF₃-substituted compounds exhibit superior BBB permeability, making them candidates for CNS-targeted therapies .

Thermodynamic Stability :

- Increased molecular weight (e.g., 202.17 g/mol for CAS 1533-03-5) correlates with reduced solubility but enhanced binding affinity due to van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.